molecular formula C6H4BrN3 B13096545 2-Bromo-4-methylpyrimidine-5-carbonitrile

2-Bromo-4-methylpyrimidine-5-carbonitrile

Cat. No.: B13096545
M. Wt: 198.02 g/mol
InChI Key: ILVSRHMAZMPPCA-UHFFFAOYSA-N
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Description

2-Bromo-4-methylpyrimidine-5-carbonitrile is a chemical compound with the molecular formula C6H4BrN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methylpyrimidine-5-carbonitrile typically involves the bromination of 4-methylpyrimidine-5-carbonitrile. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as benzoyl peroxide. The reaction is carried out in an organic solvent like chloroform or carbon tetrachloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methylpyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted pyrimidines with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides or dehalogenated pyrimidines.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

2-Bromo-4-methylpyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, it has been studied as a potential inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of the receptor and subsequent signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methylpyrimidine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to participate in various chemical reactions and its potential as a kinase inhibitor make it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C6H4BrN3

Molecular Weight

198.02 g/mol

IUPAC Name

2-bromo-4-methylpyrimidine-5-carbonitrile

InChI

InChI=1S/C6H4BrN3/c1-4-5(2-8)3-9-6(7)10-4/h3H,1H3

InChI Key

ILVSRHMAZMPPCA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C#N)Br

Origin of Product

United States

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